Glicondamide

Vue d'ensemble

Description

Le glycinamide, également connu sous le nom de 2-aminoacétamide, est un composé organique de formule moléculaire H₂NCH₂C(O)NH₂. Il s'agit du dérivé amide de l'acide aminé glycine. Le glycinamide est un solide blanc soluble dans l'eau couramment utilisé dans diverses applications chimiques et biologiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le glycinamide peut être synthétisé en traitant la glycine ou ses esters avec de l'ammoniac. Une méthode courante implique la réaction de l'ester éthylique de la glycine chlorhydrate avec de l'ammoniac pour produire du glycinamide . Une autre méthode implique l'hydrolyse du glycinonitrile en présence d'acide chlorhydrique pour produire du glycinamide chlorhydrate .

Méthodes de production industrielle

Dans les milieux industriels, le glycinamide chlorhydrate est souvent produit en dissolvant le glycinonitrile chlorhydrate dans l'isopropanol, en chauffant la solution à 50-70°C, puis en la saturant avec du gaz chlorhydrique sec. Le mélange est ensuite maintenu à cette température pendant plusieurs heures avant d'être refroidi et filtré pour obtenir le glycinamide chlorhydrate .

Analyse Des Réactions Chimiques

Types de réactions

Le glycinamide subit diverses réactions chimiques, notamment :

Oxydation : Le glycinamide peut être oxydé en glycine.

Réduction : Il peut être réduit en éthylènediamine.

Substitution : Le glycinamide peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment employés.

Substitution : Des nucléophiles tels que les amines ou les alcools peuvent réagir avec le glycinamide en conditions basiques.

Principaux produits formés

Oxydation : Glycine

Réduction : Éthylènediamine

Substitution : Divers amides ou esters substitués selon le nucléophile utilisé.

Applications De Recherche Scientifique

Le glycinamide a une large gamme d'applications en recherche scientifique :

Médecine : Il sert d'intermédiaire dans la synthèse de produits pharmaceutiques et d'autres composés bioactifs.

Industrie : Le glycinamide est utilisé dans la production de produits chimiques agricoles et d'autres produits industriels.

Mécanisme d'action

Le glycinamide exerce ses effets par le biais de diverses cibles et voies moléculaires. Dans le contexte de la biosynthèse des purines, la glycinamide ribonucléotide synthétase catalyse la formation de glycinamide ribonucléotide à partir de glycine et de phosphoribosyl-amine. Cette réaction implique la consommation d'une molécule d'ATP et se déroule via la formation d'un intermédiaire glycyl-phosphate . Le mécanisme détaillé implique l'interaction du glycinamide avec des résidus d'acides aminés chargés dans le site actif de l'enzyme .

Mécanisme D'action

Glycinamide exerts its effects through various molecular targets and pathways. In the context of purine biosynthesis, glycinamide ribonucleotide synthetase catalyzes the formation of glycinamide ribonucleotide from glycine and phosphoribosylamine. This reaction involves the consumption of an ATP molecule and proceeds through the formation of a glycyl-phosphate intermediate . The detailed mechanism involves the interaction of glycinamide with charged amino acid residues in the active site of the enzyme .

Comparaison Avec Des Composés Similaires

Composés similaires

Glycine : L'acide aminé parent à partir duquel le glycinamide est dérivé.

Éthylènediamine : Un produit de réduction du glycinamide.

Glycinonitrile : Un précurseur dans la synthèse du glycinamide.

Unicité

Le glycinamide est unique en raison de son double rôle à la fois de dérivé d'amide et d'acide aminé. Cela lui permet de participer à une variété de réactions chimiques et en fait un intermédiaire polyvalent dans les processus biologiques et chimiques. Sa capacité à agir comme ligand pour les métaux de transition améliore encore son utilité en chimie de coordination .

Propriétés

IUPAC Name |

5-chloro-2-methoxy-N-[2-[4-(methylcarbamoylsulfamoyl)phenyl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O5S/c1-20-18(24)22-28(25,26)14-6-3-12(4-7-14)9-10-21-17(23)15-11-13(19)5-8-16(15)27-2/h3-8,11H,9-10H2,1-2H3,(H,21,23)(H2,20,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXOBKRPNVDTZQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201026 | |

| Record name | Glicondamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52994-25-9 | |

| Record name | Glicondamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052994259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glicondamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLICONDAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/876SH4764F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

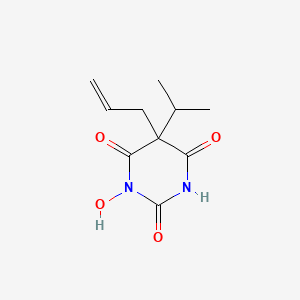

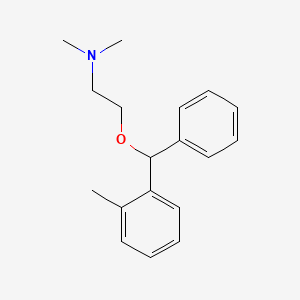

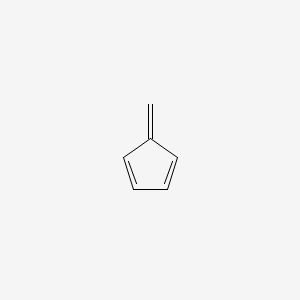

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride](/img/structure/B1219618.png)